Cas no 955-83-9 (2,5-Diphenylfuran)

2,5-Diphenylfuran structure
2,5-Diphenylfuran structure
商品名:2,5-Diphenylfuran
CAS番号:955-83-9
MF:C16H12O
メガワット:220.265884399414
MDL:MFCD00037353
CID:83252
PubChem ID:87558593

2,5-Diphenylfuran 化学的及び物理的性質

名前と識別子

    • 2,5-diphenylfuran
    • Furan, 2,5-diphenyl-
    • PPF (VAN)
    • 2,5-diphenyl-furan
    • 2FGD8BE3PZ
    • PPF
    • Furan,5-diphenyl-
    • Maybridge1_004213
    • VUPDHIIPAKIKAB-UHFFFAOYSA-
    • HMS553H13
    • VUPDHIIPAKIKAB-UHFFFAOYSA-N
    • NSC97358
    • BDBM50074964
    • SBB008172
    • VZ22824
    • AK167648
    • AX8016251
    • 2,5-Diphenylfuran (ACI)
    • NSC 97358
    • SY048494
    • NS00040452
    • CHEMBL109224
    • InChI=1/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H
    • DB-057592
    • 955-83-9
    • AS-50033
    • NSC-97358
    • AKOS015840535
    • MFCD00037353
    • D3176
    • 4-nitro-N-[(E)-4-quinolylmethyleneamino]aniline
    • UNII-2FGD8BE3PZ
    • O10619
    • CHEBI:50459
    • DTXSID5022142
    • Q27122078
    • SCHEMBL76097
    • EINECS 213-474-0
    • 2,5-Diphenylfuran
    • MDL: MFCD00037353
    • インチ: 1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H
    • InChIKey: VUPDHIIPAKIKAB-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2C=CC=CC=2)=CC=C1C1C=CC=CC=1
    • BRN: 146933

計算された属性

  • せいみつぶんしりょう: 220.08900
  • どういたいしつりょう: 220.089
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 13.1

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.0588 (rough estimate)
  • ゆうかいてん: 90°C(lit.)
  • ふってん: 345°C(lit.)
  • フラッシュポイント: 164.3°C
  • 屈折率: 1.5800 (estimate)
  • PSA: 13.14000
  • LogP: 4.61360
  • ようかいせい: 未確定

2,5-Diphenylfuran セキュリティ情報

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S24/25
  • リスク用語:R36/37/38

2,5-Diphenylfuran 税関データ

  • 税関コード:2932190090
  • 税関データ:

    中国税関コード:

    2932190090

    概要:

    2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

2,5-Diphenylfuran 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM196024-10g
2,5-Diphenylfuran
955-83-9 97%
10g
$327 2022-08-30
Chemenu
CM196024-5g
2,5-Diphenylfuran
955-83-9 97%
5g
$266 2024-07-18
TRC
D493703-10mg
2,5-Diphenylfuran
955-83-9
10mg
$ 50.00 2022-06-05
eNovation Chemicals LLC
D756760-250mg
2,5-Diphenylfuran
955-83-9 98.0%
250mg
$80 2024-06-07
Chemenu
CM196024-25g
2,5-Diphenylfuran
955-83-9 97%
25g
$631 2021-08-05
TRC
D493703-100mg
2,5-Diphenylfuran
955-83-9
100mg
$ 80.00 2022-06-05
abcr
AB110642-5 g
2,5-Diphenylfuran; .
955-83-9
5g
€149.90 2023-05-21
abcr
AB110642-25 g
2,5-Diphenylfuran; .
955-83-9
25g
€462.90 2023-05-21
SHENG KE LU SI SHENG WU JI SHU
sc-275455-1 g
2,5-Diphenylfuran,
955-83-9
1g
¥1,068.00 2023-07-11
abcr
AB110642-1g
2,5-Diphenylfuran, 98%; .
955-83-9 98%
1g
€108.10 2024-06-12

2,5-Diphenylfuran 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ;  2 h, 150 °C
リファレンス
A green route to the synthesis of furan derivatives
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Cupric chloride Catalysts: p-Toluenesulfonic acid Solvents: Water ;  20 min, 150 °C
リファレンス
Sequential synthesis of furans from alkynes: successive ruthenium(II)- and copper(II)-catalyzed processes
Zhang, Min; Jiang, Huan-Feng; Neumann, Helfried; Beller, Matthias; Dixneuf, Pierre H., Angewandte Chemie, 2009, 48(9), 1681-1684

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Chloro(triphenylphosphine)gold ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Toluene ;  10 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles
Egi, Masahiro; Azechi, Kenji; Akai, Shuji, Organic Letters, 2009, 11(21), 5002-5005

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Cobalt tetraphenylporphine Solvents: Chloroform
リファレンス
Quantitative rearrangement of monocyclic endoperoxides to furans catalyzed by cobalt(II)
O'Shea, Kevin E.; Foote, Christopher S., Journal of Organic Chemistry, 1989, 54(14), 3475-7

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Acetonitrile ;  1 h, 85 °C
リファレンス
The Rearrangement of tert-Butylperoxides for the Construction of Polysubstituted Furans
Zheng, Xiaojian; Lu, Shenglin; Li, Zhiping, Organic Letters, 2013, 15(21), 5432-5435

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Toluene ;  10 min, 140 °C
リファレンス
Preparation of 2,5-disubstituted furans by microwave-assisted cyclization from 1,4-diketones
, Japan, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ;  overnight, rt → 85 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetylene
Yang, Bo ; Lu, Shaodong; Wang, Yongdong ; Zhu, Shifa, Nature Communications, 2022, 13(1),

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  20 min, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C → rt; 16 h, rt
リファレンス
A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5
Lee, Robert J.; Lindley, Martin R.; Pritchard, Gareth J.; Kimber, Marc C., Chemical Communications (Cambridge, 2017, 53(47), 6327-6330

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Magnetite (Fe3O4) (copper impregnated) ,  Copper oxide (CuO) (magnetite impregnated) ;  3 d, 60 °C
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  1 d, 80 °C
1.3 Reagents: Water
リファレンス
Copper-impregnated magnetite as a heterogeneous catalyst for the homocoupling of terminal alkynes
Perez, Juana M.; Cano, Rafael; Yus, Miguel; Ramon, Diego J., Synthesis, 2013, 45(10), 1373-1379

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Silver nitrate Solvents: Dichloromethane ;  4 h, rt
リファレンス
Methods for the synthesis of heteroaromatic compounds by immobilized silver-catalyzed 5-endo-cyclization of alkynes
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Phosphoric acid ;  3 h, 140 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Synthesis of Arylfurans by Organic-Solvent-Free Method Using Phosphoric Acid as a Solvent and Catalyst
Ajibola, Ibrahim Yusuf; Ai, Liankun; Li, Baolin, ChemistrySelect, 2021, 6(36), 9559-9564

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 2770985-69-6 ,  2770985-87-8 Solvents: Water ;  3 h, rt
リファレンス
Recyclable Polyethylene Glycol Ubiquinol Succinate-Bound N-Heterocyclic Carbene-Gold(I) Complexes: Sustainable Micellar Catalysis in Water
Ballmann, Monika; Ruer, Paul C.; Hofnagel, Oliver; Hiller, Wolf; Krause, Norbert, ACS Sustainable Chemistry & Engineering, 2022, 10(22), 7288-7298

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ;  2 h, 150 °C; 150 °C → rt
リファレンス
Ionic liquid as catalyst and reaction medium. A simple and efficient procedure for Paal-Knorr furan synthesis
Wang, Gangqiang; Guan, Zhi; Tang, Rongchang; He, Yanhong, Synthetic Communications, 2010, 40(3), 370-377

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ;  1 h, 85 °C
リファレンス
Synthesis of 1,4-Dicarbonyl Compounds by Visible-Light-Mediated Cross-Coupling Reactions of α-Chlorocarbonyls and Enol Acetates
Liu, Qiang; Wang, Rui-Guo; Song, Hong-Jian; Liu, Yu-Xiu; Wang, Qing-Min, Advanced Synthesis & Catalysis, 2020, 362(20), 4391-4396

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  [5-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]phenyl]-1,2,3,4-tetrahydro-… Solvents: 1,2-Dichloroethane ;  2 h, 60 °C
リファレンス
Bifunctional phosphine ligand-enabled gold-catalyzed direct cycloisomerization of alkynyl ketones to 2,5-disubstituted furans
Hu, Xiaojun; Zhou, Bingwei; Jin, Hongwei; Liu, Yunkui; Zhang, Liming, Chemical Communications (Cambridge, 2020, 56(53), 7297-7300

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Pyridine N-oxide ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Catalysts: 2857964-10-2 Solvents: Toluene ;  2 h, 60 °C
リファレンス
Synthesis of disubstituted furans catalysed by [(AuCl)2(μ-bis(phosphino)metallocene)] and Na[BArF24]
Gwinn, Reilly K.; Boggess, Anna E.; Winter, Elizabeth P.; Nataro, Chip, Dalton Transactions, 2022, 51(44), 17000-17007

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Dowex 50WX8-200 Solvents: Water ;  7 h, 130 °C
リファレンス
Method for green synthesis of polysubstituted furan with water as solvent and strongly acidic cation exchange resin as heterogeneous catalyst
, China, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Chloroform-d ;  4 d, 50 °C
リファレンス
A New Route to Diastereomerically Pure Cyclopropanes Utilizing Stabilized Phosphorus Ylides and γ-Hydroxy Enones Derived from 1,2-Dioxines: Mechanistic Investigations and Scope of Reaction
Avery, Thomas D.; Taylor, Dennis K.; Tiekink, Edward R. T., Journal of Organic Chemistry, 2000, 65(18), 5531-5546

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Water Catalysts: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  4 h, 80 °C
リファレンス
A general approach to arylated furans, pyrroles, and thiophenes
Zheng, Qingwei; Hua, Ruimao; Jiang, Jianhua; Zhang, Lei, Tetrahedron, 2014, 70(44), 8252-8256

ごうせいかいろ 20

はんのうじょうけん
1.1 1.5 h, 130 °C
リファレンス
Polyphosphoric acid
Dodd, John H., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

2,5-Diphenylfuran Raw materials

2,5-Diphenylfuran Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:955-83-9)2,5-Diphenylfuran
A845338
清らかである:99%/99%
はかる:25g/5g
価格 ($):1216.0/1211.0